molecular formula C21H19FN2O5S B11249554 N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

N'-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B11249554
M. Wt: 430.5 g/mol
InChI Key: DXTUQIWASNAUOG-UHFFFAOYSA-N
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Description

N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that features a benzyl group, a fluorobenzenesulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the furan ring to the intermediate product under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzyl-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is unique due to its combination of a benzyl group, a fluorobenzenesulfonyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H19FN2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-benzyl-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide

InChI

InChI=1S/C21H19FN2O5S/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26)

InChI Key

DXTUQIWASNAUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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